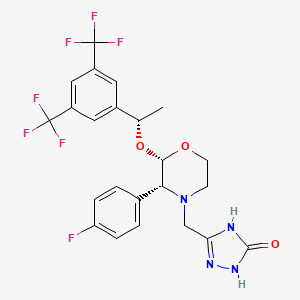

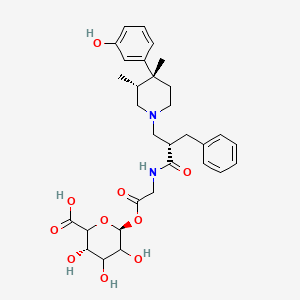

3-Amino-3-(hydroxymethyl)-1-(4-octylphenyl)butane-1,4-diol

Overview

Description

3-Amino-3-(hydroxymethyl)-1-(4-octylphenyl)butane-1,4-diol is a versatile chemical compound with immense potential in scientific research. It is used for pharmaceutical testing . Its unique properties open doors for various applications, revolutionizing fields like medicine and material science.

Molecular Structure Analysis

The molecular formula of this compound is C19H33NO3 . Its average mass is 323.470 Da and its monoisotopic mass is 323.246033 Da .Scientific Research Applications

Synthesis of Soluble and Thermally Stable Polymers : A study by Faghihi et al. (2011) described the synthesis of a new type of dicarboxylic acid from a similar compound (1,4-bis[4-aminophenoxy]butane) used in the creation of poly(ether–ester–imide)s, showcasing its application in developing thermally stable and organosoluble polymers with good inherent viscosities (Faghihi, Shabanian, Hajibeygi, & Mohammadi, 2011).

Immunosuppressive Drug Development : Kiuchi et al. (2000) synthesized a series of compounds, including 2-Amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol, to evaluate their immunosuppressive effects, potentially useful for organ transplantation (Kiuchi, Adachi, Kohara, Minoguchi, Hanano, Aoki, Mishina, Arita, Nakao, Ohtsuki, Hoshino, Teshima, Chiba, Sasaki, & Fujita, 2000).

Antibacterial and Anticancer Applications : Abdelwahab et al. (2019) explored the chemical modification of poly(3-hydroxybutyrate) with different amino compounds, including 1,4-butanediamine, for applications in antibacterial and anticancer activities (Abdelwahab, El‐Barbary, El-Said, El Naggar, & Elkholy, 2019).

Synthesis of Vic-Dioxime Complexes : Canpolat and Kaya (2005) synthesized N-[(2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]butane-1,4-diamine, which has a similar structure, for the formation of new vic-dioxime complexes. These complexes have potential applications in coordination chemistry (Canpolat & Kaya, 2005).

Microbial Production of Diols : A review by Zeng and Sabra (2011) on microbial production of diols, including 1,4-butanediol, highlights its significance as a platform chemical for various industrial applications (Zeng & Sabra, 2011).

Safety and Hazards

Properties

IUPAC Name |

3-amino-3-(hydroxymethyl)-1-(4-octylphenyl)butane-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H33NO3/c1-2-3-4-5-6-7-8-16-9-11-17(12-10-16)18(23)13-19(20,14-21)15-22/h9-12,18,21-23H,2-8,13-15,20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMWPVJOPHSHKHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)C(CC(CO)(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H33NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

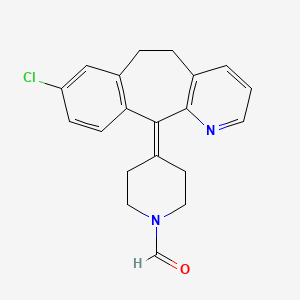

![13-Bromo-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene](/img/structure/B601758.png)

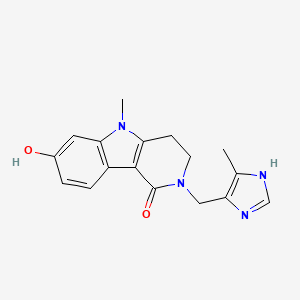

![(2S,3R)-2-[(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine](/img/structure/B601770.png)